![molecular formula C11H11N3 B098054 4-Methyl-6-phenylpyrimidin-2-amine CAS No. 15755-15-4](/img/structure/B98054.png)
4-Methyl-6-phenylpyrimidin-2-amine
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Overview
Description
4-Methyl-6-phenylpyrimidin-2-amine is a chemical compound with the empirical formula C11H11N3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 185.23 g/mol . The SMILES string representation isNC1=NC(C2=CC=CC=C2)=CC(C)=N1
. Physical And Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemical Synthesis
“4-Methyl-6-phenylpyrimidin-2-amine” is a unique chemical compound that is used in various chemical syntheses . It has a molecular weight of 185.23 and its empirical formula is C11H11N3 .
Biological Evaluation
This compound has been used in the synthesis of new Palladium (II) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines . These complexes have been evaluated for their biological activity .
Antibacterial Activity
The Palladium (II) complexes synthesized using “this compound” have shown significant antibacterial activity against two gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), and two gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .
Antifungal Activity
In addition to antibacterial activity, these complexes also exhibit antifungal activity against two fungal strains (Candida albicans and Saccharomyces cerevisiae) .
Protein Binding
The interaction of the ligands and their Pd (II) complexes with bovine serum albumin (BSA) has been investigated with the help of fluorescence spectroscopy . The emission spectroscopic studies reveal that complexes interact more strongly with BSA protein than their parent hydrazones .
Potential Anticancer Activity
Palladium (II) derivatives, such as those synthesized using “this compound”, have shown potential as advanced anticancer drugs due to their pharmacological properties .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are areas of ongoing research.
properties
IUPAC Name |
4-methyl-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPURVKWJBWEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345354 |
Source
|
Record name | 4-methyl-6-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15755-15-4 |
Source
|
Record name | 4-methyl-6-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is known about the crystal structure of 4-Methyl-6-phenylpyrimidin-2-amine?
A: this compound crystallizes with two unique molecules per asymmetric unit. These molecules differ slightly in the torsion angle between the pyrimidine and phenyl rings. [] In one molecule, this torsion angle is 29.9°, while in the other, it's 45.1°. [] This structural feature influences the compound's packing within the crystal lattice. Intermolecular hydrogen bonding, specifically N—H⋯N interactions between neighboring molecules, dominates the crystal packing. [] This hydrogen bonding pattern leads to the formation of a continuous three-dimensional network within the crystal structure. []
Q2: How does the addition of a benzyl or butyl group to the amine of this compound affect its crystal structure?
A: Introducing a benzyl or butyl group to the amine significantly alters the molecule's crystal structure. For N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine, the added benzyl group leads to a larger dihedral angle (80.33°) between the pyrimidine ring and the N-bonded phenyl ring compared to the parent compound. [] The crystal packing features inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R22(8) loops. [] Furthermore, weak π–π interactions and C—H⋯π interactions are observed. []
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